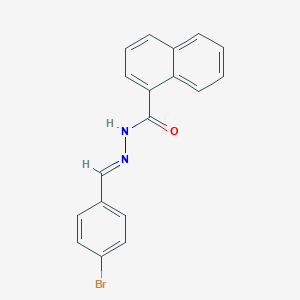

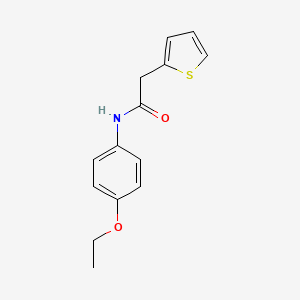

![molecular formula C14H9NO7 B5525281 {[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan compounds, including those involving nitrophenyl and furylmethylene groups, has been extensively studied. For instance, cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives were synthesized, exploring the steric configurations of these compounds (Hirao, Kato, & Kozakura, 1973). Another study described the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles and active methylene compounds, leading to various derivatives including pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed through various techniques. For example, a detailed study on functionalized malonic acid half-ester derivatives examined the invariant and variable intermolecular interactions, providing insights into their crystal structures and the effects of different functional groups (Venkatesan, Thamotharan, Kumar, & Ilangovan, 2015).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of these compounds. The preparation and reaction of 1-(2-furyl)-2-arylethylenes demonstrated the compounds' geometrical configurations and potential for photochemistry studies (Karminski-Zamola & Jakopčić, 1981). Another study on the reactions of 5-nitro-2-furylpropiolic acid derivatives provided insights into their structure based on NMR, IR, and UV spectra (Sasaki & Shoji, 1968).

Physical Properties Analysis

The thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives were determined, including the standard enthalpies of sublimation and molar formation enthalpies. This study contributes to the theoretical knowledge of their nature and practical applications in synthesis and optimization processes (Dibrivnyi, Marshalek, Sobechko, Horak, Obushak, Velychkivska, & Goshko, 2019).

Chemical Properties Analysis

The chemical properties of these compounds have been explored in the context of their potential antibacterial activity. For example, the synthesis of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles and related compounds showed strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

The synthesis of various derivatives of this compound has been explored for their potential antimycobacterial activity. One study focused on the synthesis of 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones, which were evaluated against Mycobacterium tuberculosis and Mycobacterium fortuitum. Some compounds exhibited significant activity, highlighting their potential as antituberculosis agents (Ş. Küçükgüzel et al., 1999).

Synthesis and Biological Activities

Another study synthesized diflunisal hydrazide-hydrazone derivatives, including those with the {[5-(2-nitrophenyl)-2-furyl]methylene} motif, and screened them for antimycobacterial, antimicrobial, and anticonvulsant activities. Some derivatives showed moderate activity against specific bacterial strains, indicating their potential for further development into therapeutic agents (Ş. Küçükgüzel et al., 2003).

Anti-malarial Agents

Research into novel anti-malarial agents led to the development of a {[5-(4-nitrophenyl)-2-furyl]acrylic acid} substituted benzophenone as a promising lead. This compound displayed significant activity against the multi-drug resistant Plasmodium falciparum strain, suggesting its potential as a new class of anti-malarial drugs (J. Wiesner et al., 2003).

Synthesis Techniques

Studies have also focused on the synthesis techniques for creating derivatives of this compound. For example, the solid-supported synthesis of some novel 3-(5'-substituted-2-furyl/thienyl) propen-2-oic acids from malonic acid under microwave irradiations offers an efficient and environmentally friendly approach to obtaining these compounds (A. Mishra, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7/c16-13(17)10(14(18)19)7-8-5-6-12(22-8)9-3-1-2-4-11(9)15(20)21/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVYYJBPHOLVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)